molecular formula C7H6BrNO2 B111024 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS No. 103058-87-3

5-Bromo-2-methoxypyridine-3-carbaldehyde

Cat. No. B111024
M. Wt: 216.03 g/mol
InChI Key: VRNOWEKCASDTFG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridine-3-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring, which is further functionalized with an aldehyde group at the third position. This compound is particularly relevant in the field of medicinal chemistry and materials science due to its potential applications in the synthesis of pharmaceuticals and novel materials.

Synthesis Analysis

The synthesis of 5-bromo-2-methoxypyridine derivatives has been explored in several studies. An efficient synthesis route for 5-bromo-2-methoxypyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by a series of regioselective reactions and bromination steps to yield the desired product with an overall yield of 67% . Another study reports the synthesis of 5-bromo-2,2'-bipyridines through Stille coupling reactions, which are useful for the preparation of metal-complexing molecular rods . Additionally, a scaleable synthesis starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde has been described, highlighting the versatility of 5-bromo-2-methoxypyridine derivatives as intermediates in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxypyridine-3-carbaldehyde and its derivatives is characterized by the presence of substituents that can significantly influence the reactivity and physical properties of the molecule. For instance, the presence of a bromine atom makes the compound amenable to further functionalization through various coupling reactions . The methoxy group can act as an electron-donating substituent, affecting the electronic distribution within the pyridine ring and thus its reactivity .

Chemical Reactions Analysis

5-Bromo-2-methoxypyridine-3-carbaldehyde can undergo a variety of chemical reactions due to its functional groups. The aldehyde group can participate in condensation reactions, as demonstrated in the synthesis of macrocyclic hexa Schiff bases through [3+3] cyclocondensation with trans-1,2-diaminocyclohexane . The bromine atom allows for further functionalization through nucleophilic substitution reactions, which is a key step in the synthesis of various biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxypyridine-3-carbaldehyde are influenced by its molecular structure. The presence of the bromine atom increases the molecular weight and contributes to the compound's reactivity in electrophilic aromatic substitution reactions . The methoxy group can affect the solubility of the compound in organic solvents, which is important for its application in synthetic chemistry . The aldehyde group can form hydrogen bonds, which may influence the compound's boiling point and melting point .

Scientific Research Applications

Applications in Crystallography and Structural Analysis

5-Bromo-2-methoxypyridine-3-carbaldehyde has found utility in the field of crystallography and structural analysis. One study highlighted its use in forming molecules that are paired by aminocarbonyl hydrogen bonds, further linking adjacent pairs into ribbons, demonstrating its role in crystal structure formation and stability (Ali, Halim, & Ng, 2005). Another study explored its derivatives for their crystal structures, revealing planar molecular configurations and interactions leading to the formation of centrosymmetric dimers or infinite chains depending on substituents, also indicating its selectivity in inhibiting the growth of certain human leukemia cells (Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014).

Role in Chemical Synthesis

The compound is also pivotal in chemical synthesis processes. It serves as a building block in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further applicable in the synthesis of bicyclic δ-lactams, showcasing its versatility in complex organic syntheses (Sośnicki, 2009). In a different context, it has been used in a scaleable synthesis process as an intermediate for compounds that are crucial in the synthesis of HIV-1 integrase inhibitors (Boros, Burova, Erickson, Johns, Koble, Kurose, Sharp, Tabet, Thompson, & Toczko, 2007).

Involvement in Catalytic and Synthesis Reactions

Its derivatives have been employed in various catalytic and synthesis reactions. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, is used in a palladium-catalyzed cyclization process with carboxylic acids under specific conditions, yielding a range of complex organic molecules (Cho & Kim, 2008). Moreover, it has been instrumental in the synthesis of imino macrocycles, which exhibit remarkable stability in water, indicating its potential in creating stable macrocyclic structures (Saggiomo & Lüning, 2008).

Safety And Hazards

This compound is light and moisture sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with oxidizing agents . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

The future directions of 5-Bromo-2-methoxypyridine-3-carbaldehyde could involve its use in the development of new pharmaceuticals, given its role as a pharmaceutical intermediate . It could also be used in the synthesis of other complex organic compounds.

properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOWEKCASDTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363962
Record name 5-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridine-3-carbaldehyde

CAS RN

103058-87-3
Record name 5-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxypyridine-3-carbaldehyde
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